molecular formula C6H7NO B7768918 2-Picoline-N-oxide CAS No. 51279-53-9

2-Picoline-N-oxide

Cat. No.: B7768918
CAS No.: 51279-53-9
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
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Description

2-Picoline-N-oxide, also known as 2-Picoline N-oxide, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where the nitrogen atom is oxidized. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Picoline-N-oxide can be synthesized through the oxidation of 2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids. One common method involves dissolving potassium carbonate and urea peroxide in dry 1,4-dioxane, followed by the addition of trifluoroacetic anhydride and 2-methylpyridine. The mixture is stirred at 50°C overnight, and the product is isolated by distillation and extraction .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 2-methylpyridine using metal catalysts and oxidizing agents under controlled conditions. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Picoline-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

Comparison with Similar Compounds

    2-Methylpyridine: The parent compound, which lacks the N-oxide group.

    4-Methylpyridine N-oxide: Another isomer with the N-oxide group at the 4-position.

    Pyridine N-oxide: The parent pyridine compound with an N-oxide group.

Uniqueness: 2-Picoline-N-oxide is unique due to its specific position of the methyl and N-oxide groups, which confer distinct reactivity and properties compared to its isomers and parent compounds. Its ability to act as a mild Lewis base and participate in a variety of organic reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZKDDTWZYUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-19-1, 51279-53-9
Record name Pyridine, 2-methyl-, 1-oxide
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Record name 2-Methylpyridine 1-oxide
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Record name Pyridine, methyl-, 1-oxide
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Record name 2-Methylpyridine 1-oxide
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Record name Pyridine, 2-methyl-, 1-oxide
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Record name 2-methylpyridine 1-oxide
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Record name 2-METHYLPYRIDINE 1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Picoline-N-oxide, also known as 2-Methylpyridine N-oxide or 2-Methylpyridine 1-oxide, has the molecular formula C6H7NO and a molecular weight of 109.13 g/mol. []

A: Yes, studies have characterized this compound using FT-IR, FT-Raman, UV, and NMR spectroscopy. [, ] These techniques provide insights into the vibrational modes, electronic transitions, and structural features of the molecule.

A: Solvent polarity plays a significant role in reactions involving this compound. For instance, in its reaction with phenylacetic anhydride, solvent polarity affects the ratio of rearrangement to oxidation products. This influence is attributed to variations in ion pairing phenomena within different solvents. []

A: Yes, this compound can act as a substrate in oxygen-atom transfer reactions. Research suggests it can serve as a nucleophile, promoting oxygen-atom transfer in the presence of oxo-rhenium catalysts. Interestingly, a second equivalent of this compound demonstrates the most efficient promoting effect in these reactions. []

A: Absolutely. Density Functional Theory (DFT) calculations have been used to study various aspects of this compound. This includes analyzing its molecular structure, vibrational frequencies, and thermodynamic properties, often in the context of cocrystal formation with energetic materials like HMX. [, ]

A: Studies investigating heterocyclic analogs of p-dimethylaminoazobenzene found that the position of a methyl group on the pyridine ring significantly influences carcinogenic activity. For instance, 2-methylpyridine-4-azo-p-dimethylaniline (2-Me-P4) exhibited higher carcinogenic activity than its unmethylated counterpart and comparable activity to p-dimethylaminoazobenzene (DAB). Introducing a methyl group at the 3-position further increased activity, surpassing that of DAB. []

A: The methyl group in this compound introduces steric effects that can impact the stability and conformation of its metal complexes. Research on lanthanide(III) complexes reveals that the methyl group destabilizes the twisted-square-antiprismatic (TSA) isomer, favoring the square-antiprismatic (SA) isomer in solution. []

A: While specific formulation strategies for this compound aren't detailed in the provided abstracts, its use in cocrystals with energetic materials like HMX highlights a potential avenue for altering its physical and chemical properties, potentially including stability and sensitivity. [, ]

ANone: Various analytical techniques are used to study this compound, including:

  • Spectroscopy: FT-IR, FT-Raman, UV, and NMR spectroscopy are frequently used for structural characterization and studying interactions. [, ]
  • X-ray diffraction: This technique provides detailed insights into the crystal structures of this compound complexes, particularly with metals. [, , ]

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